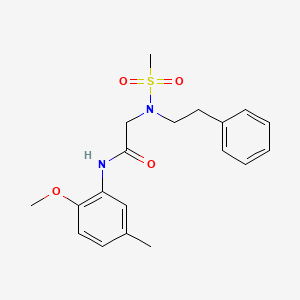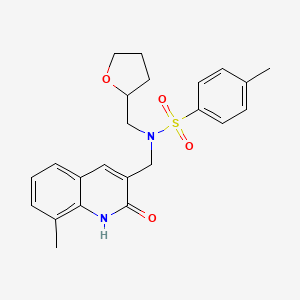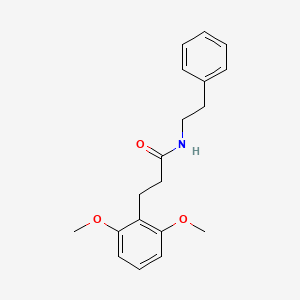
N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MPPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to activate the protein kinase Akt, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of the immune response. N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, and to protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of disease and identify potential therapeutic targets. However, one limitation of using N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, including:
1. Further studies on the mechanism of action of N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, to better understand how it works at the molecular level.
2. Studies on the efficacy of N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in treating different types of cancer, and in combination with other cancer treatments.
3. Studies on the potential use of N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Studies on the potential use of N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new derivatives of N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide with improved efficacy and reduced toxicity.
In conclusion, N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a promising candidate for use in scientific research, with potential applications in cancer research, inflammation research, and neuroscience research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylboronic acid with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-(morpholinosulfonyl)phenol and then with chloroacetyl chloride. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been studied for its potential therapeutic applications in a variety of scientific research areas, including cancer research, inflammation research, and neuroscience research. In cancer research, N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in cancer treatment. In inflammation research, N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory effects, which could make it useful for treating inflammatory diseases. In neuroscience research, N-(3-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have neuroprotective effects, making it a potential candidate for use in treating neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-17-4-2-3-15(13-17)20-19(22)14-27-16-5-7-18(8-6-16)28(23,24)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNXPUZMGCQNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)







![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)


